molecular formula C9H15N3O B1375245 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol CAS No. 1461705-86-1

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol

Cat. No.: B1375245
CAS No.: 1461705-86-1
M. Wt: 181.23 g/mol
InChI Key: GZIQHUCQRGBGBE-UHFFFAOYSA-N
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Description

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is a tertiary alcohol derivative featuring a pyridine ring substituted with an amino group and linked via an amino bridge to a 2-methylpropan-2-ol moiety.

Properties

IUPAC Name

1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,13)6-12-8-5-7(10)3-4-11-8/h3-5,13H,6H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQHUCQRGBGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminopyridine and 2-methylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its aminopyridine core and tertiary alcohol group. Comparisons with similar compounds reveal key differences in substituents, heterocyclic systems, and functional groups (Table 1):

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Applications/Properties Reference
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol Pyridine + tertiary alcohol 4-Aminopyridin-2-ylamino, 2-methylpropan-2-ol ~209.25* Potential CNS-penetrant agents
1-(4-Bromophenyl)-2-methylpropan-2-ol Benzene + tertiary alcohol 4-Bromophenyl, 2-methylpropan-2-ol 229.12 Synthetic intermediate
1-(5-Amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol Tetrazole + tertiary alcohol 5-Amino-tetrazolyl, 2-methylpropan-2-ol 171.19 Metal-organic framework (MOF) ligand
1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol Pyrrolidine + tertiary alcohol 3R-Aminopyrrolidinyl, 2-methylpropan-2-ol 158.24 Chiral ligand in catalysis
Compound 33 () Pyrazolo-pyrimidine + tertiary alcohol 2-Cyclopropoxyquinolin-6-yl, 4-aminopyrimidine 391.20 Anti-Toxoplasma agent

*Calculated based on formula C9H15N3O.

Key Observations :

  • Heterocyclic Systems : Replacing pyridine with tetrazole (e.g., ) introduces a nitrogen-rich heterocycle, enhancing coordination capacity for MOFs but reducing aromaticity .
  • Substituent Effects: Bromophenyl groups () increase hydrophobicity compared to the polar aminopyridine in the target compound, affecting solubility and bioavailability .
  • Chiral Centers : The pyrrolidine derivative () introduces stereochemistry, which is critical for enantioselective interactions in catalysis or drug-receptor binding .
Physicochemical and Spectroscopic Properties
  • NMR Trends: The target compound’s tertiary alcohol (δH ~1.28 ppm for methyl groups; δC ~70 ppm for quaternary carbon) aligns with analogs like 1-(4-bromophenyl)-2-methylpropan-2-ol (δH 1.40 ppm for methyl; δC 72.1 ppm) . Aromatic protons in aminopyridine (δH ~8.28 ppm) differ from tetrazole analogs (δH ~7.0–8.5 ppm) due to ring current effects .
  • Mass Spectrometry :
    • The target compound’s molecular ion ([M+H]+) is expected near m/z 209.25, comparable to pyrazolo-pyrimidine derivative 33 ([M+H]+ 391.1) .

Biological Activity

1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol, also known by its CAS number 1461705-86-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and isopropanol moiety. Its structural formula can be represented as:

C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O}

This structure contributes to its interactions with various biological targets.

Research indicates that 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol exhibits significant activity as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, where they help increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

1. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that it significantly reduces cell death induced by neurotoxic agents.

2. Anticancer Properties

Preliminary investigations into the anticancer activity of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol have revealed promising results:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)12.3
HepG2 (Liver)18.7

These values indicate moderate cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies

A recent study published in MDPI explored the effects of similar compounds on cholinesterase inhibition and their implications for Alzheimer's treatment. The findings suggested that modifications in the molecular structure could enhance inhibitory potency against AChE, which may also apply to 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol .

Another investigation focused on the compound's effects on cancer cell proliferation. It was found that treatment with the compound led to significant reductions in cell viability across multiple cancer types, supporting its potential role in cancer therapy .

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